molecular formula C21H23N3O4 B2674338 (E)-3-(3,4-dimethoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide CAS No. 2034997-11-8

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide

Cat. No.: B2674338
CAS No.: 2034997-11-8
M. Wt: 381.432
InChI Key: DIXKOYLUGNWULX-FNORWQNLSA-N
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Description

The compound (E)-3-(3,4-dimethoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide is an acrylamide derivative featuring a 3,4-dimethoxyphenyl group and a pyrrolo[2,3-c]pyridin-7-one moiety.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-23-11-8-16-9-12-24(21(26)20(16)23)13-10-22-19(25)7-5-15-4-6-17(27-2)18(14-15)28-3/h4-9,11-12,14H,10,13H2,1-3H3,(H,22,25)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXKOYLUGNWULX-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(3,4-dimethoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide is a novel synthetic derivative with potential therapeutic applications. It belongs to a class of compounds that exhibit significant biological activities, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy in different biological systems, and potential clinical applications.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Acrylamide moiety : Imparts stability and potential reactivity.
  • Pyrrolo[2,3-c]pyridine scaffold : Known for various biological activities.
  • Dimethoxyphenyl group : Enhances lipophilicity and biological interactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The National Cancer Institute's 60 human cancer cell lines panel revealed that this compound has GI50 values ranging from 0.49 to 48.0 μM , indicating its potential as a chemotherapeutic agent .

Table 1: Cytotoxicity of this compound

Cell LineGI50 (μM)
NUGC0.49
DLD15.00
HEPG212.00
MCF748.00

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of cell proliferation : The compound interferes with key signaling pathways involved in cell cycle regulation.
  • Induction of apoptosis : It promotes programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Targeting specific enzymes : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown anti-inflammatory effects in preclinical models. It significantly reduces the production of pro-inflammatory cytokines and inhibits cyclooxygenase (COX) enzymes.

Table 2: Anti-inflammatory Effects of the Compound

ParameterEffect
COX-1 InhibitionModerate
COX-2 InhibitionStrong
Cytokine ProductionDecreased by 50%

Case Studies

A series of case studies have highlighted the therapeutic potential of this compound:

  • Study on Breast Cancer : In a xenograft model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
  • Inflammatory Bowel Disease Model : The compound was effective in reducing inflammation markers and improving histological scores in animal models of inflammatory bowel disease.

Comparison with Similar Compounds

Comparison with Structural Analogs

3-(2-Chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethylphenyl)acrylamide ()
  • Structure: Contains a chloropyridinyl group and dimethylphenyl substituents instead of pyrrolopyridinone.
  • Synthesis : Prepared via condensation of acrylamide intermediates, yielding 81% with a melting point of 157–159°C. Key spectral data include ¹H-NMR signals at δ2.20 (CH₃) and δ8.38 (pyridine-H).
(E)-3-(2,3-Dimethoxyphenyl)-N-(2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl)acrylamide ()
  • Structure : Features a tetrahydroacridinyl group linked via an ethylamine bridge.
  • Synthesis : Derived from (E)-3-(2,3-dimethoxyphenyl)acrylic acid, yielding 55.87% with a melting point of 195–197°C. ¹H-NMR signals include δ3.77 (OCH₃) and δ8.53 (aromatic protons).
  • Differentiation: The acridinyl moiety may enhance intercalation with DNA or enzymes, suggesting cholinesterase inhibition as a primary activity, unlike the pyrrolopyridinone-based target compound.

Physicochemical Properties

  • Lipophilicity : The dimethoxyphenyl group increases logP values, enhancing blood-brain barrier penetration in analogs like ’s compound.
  • Solubility: The pyrrolopyridinone lactam may form hydrogen bonds, improving aqueous solubility compared to non-polar analogs (e.g., ’s dimethylphenyl derivative).

Table 1: Comparative Analysis of Acrylamide Derivatives

Compound Key Substituents Biological Activity Melting Point (°C) Yield (%) Reference
Target Compound Pyrrolopyridinone, dimethoxyphenyl Hypothetical kinase inhibition N/A N/A
3-(2-Chloropyridin-4-yl)-acrylamide Chloropyridinyl, dimethylphenyl Undisclosed 157–159 81
(E)-3-(2,3-Dimethoxyphenyl)-acridinyl Tetrahydroacridinyl Cholinesterase inhibition 195–197 55.87

Table 2: Substituent Impact on Activity

Substituent Type Effect on Activity Example Compounds
Pyrrolopyridinone Enhances hydrogen bonding; potential kinase selectivity Target compound
Chloropyridinyl Introduces halogen bonding; may improve stability
Tetrahydroacridinyl Facilitates DNA/enzyme intercalation

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (E)-3-(3,4-dimethoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : Use a multi-step synthesis approach. Begin with coupling 3,4-dimethoxyphenylacrylic acid to a pyrrolopyridine derivative via amide bond formation, employing reagents like EDCI/HOBt or DCC for activation .
  • Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) using Design of Experiments (DoE) to maximize yield and minimize side products .
  • Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) followed by recrystallization in DMSO/water mixtures .
  • Characterization : Validate purity (>99% by HPLC) and structure using 1H^1H/13C^{13}C NMR (e.g., δ 11.89 ppm for NH protons in DMSO-d6), HRMS (to confirm molecular ion [M+H]+), and IR (e.g., 1588 cm1^{-1} for carbonyl groups) .

Q. How can researchers confirm the stereochemical configuration (E/Z) of the acrylamide moiety?

  • Methodology :

  • NMR Analysis : Use 1H^1H NMR coupling constants (JJ) between α- and β-protons of the acrylamide. For the E-isomer, JJ values typically range from 15–16 Hz due to trans-vicinal coupling .
  • X-ray Crystallography : Resolve the crystal structure to unambiguously assign stereochemistry, as demonstrated for analogous (E)-3-(pyridin-4-yl)acrylic acid derivatives .
  • Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts for E and Z configurations .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the pyrrolopyridine core?

  • Methodology :

  • Analog Synthesis : Modify substituents on the pyrrolopyridine ring (e.g., methyl, oxo, or aryl groups) and the acrylamide side chain. For example, replace 3,4-dimethoxyphenyl with fluorophenyl or ethoxyphenyl to assess electronic effects .
  • Biological Assays : Test analogs for kinase inhibition (e.g., JAK2 or EGFR) using enzymatic assays and cell-based models. Correlate activity with structural features (e.g., methoxy groups enhance solubility but may reduce binding affinity) .
  • Data Analysis : Use multivariate regression to identify critical substituents contributing to potency. For example, a 3,4-dimethoxy group may improve membrane permeability compared to halogenated analogs .

Q. How can computational methods predict binding modes of this compound with kinase targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into ATP-binding pockets of kinases (e.g., PDB ID 4XTL). Focus on hydrogen bonding with hinge regions (e.g., pyrrolopyridine N-H interactions) and hydrophobic contacts with methoxyphenyl groups .
  • Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) to assess conformational changes. Analyze RMSD/RMSF plots to identify flexible regions (e.g., acrylamide linker) .
  • Free Energy Calculations : Apply MM-GBSA to estimate binding energies and rank analogs .

Q. How should researchers resolve contradictions in biological activity data across different assay conditions?

  • Methodology :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, serum-free conditions may reduce off-target interactions .
  • Statistical Modeling : Use ANOVA to identify significant factors (e.g., pH, temperature) causing variability. Apply response surface methodology (RSM) to optimize assay conditions .
  • Orthogonal Validation : Confirm activity trends with alternative assays (e.g., SPR for binding affinity vs. cell viability for cytotoxicity) .

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